
2-(1-Amino-3-methylcyclopentyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-3-methylcyclopentyl)acetic acid is a compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an amino group and a carboxylic acid group.
Métodos De Preparación
The synthesis of 2-(1-Amino-3-methylcyclopentyl)acetic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from cyclopentane derivatives. One common method involves the alkylation of cyclopentanone followed by amination and subsequent carboxylation.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product yield. Catalysts and solvents are often used to facilitate the reactions.
Industrial Production Methods: Industrial production may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes.
Análisis De Reacciones Químicas
2-(1-Amino-3-methylcyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.
Major Products: The major products formed from these reactions include substituted cyclopentane derivatives, alcohols, ketones, and carboxylic acids.
Aplicaciones Científicas De Investigación
2-(1-Amino-3-methylcyclopentyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-3-methylcyclopentyl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, including those related to metabolism, signal transduction, and cellular communication.
Comparación Con Compuestos Similares
2-(1-Amino-3-methylcyclopentyl)acetic acid can be compared with other similar compounds:
Similar Compounds: Examples include cyclopentaneacetic acid derivatives, amino acids with cyclopentane rings, and other substituted cyclopentanes.
Uniqueness: Its unique structure, which combines an amino group and a carboxylic acid group on a cyclopentane ring, distinguishes it from other compounds. .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-(1-amino-3-methylcyclopentyl)acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-2-3-8(9,4-6)5-7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |
Clave InChI |
XEHDRVYKQZWLQC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


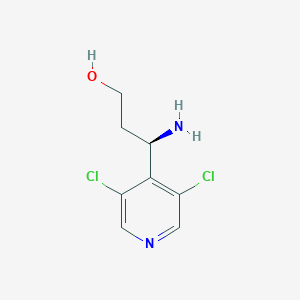
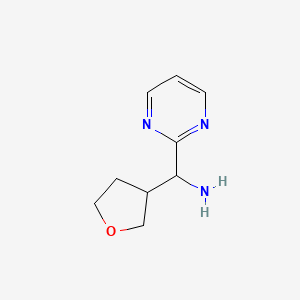

![2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074882.png)
![tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13074889.png)
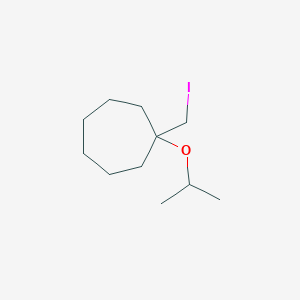
![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
![2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13074905.png)
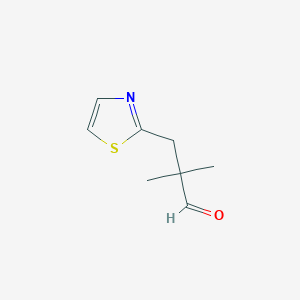
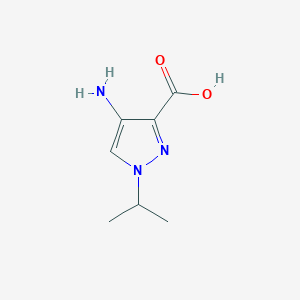
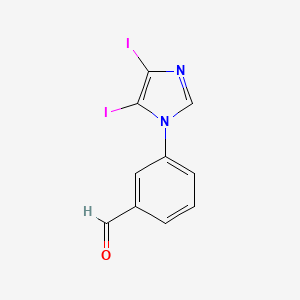

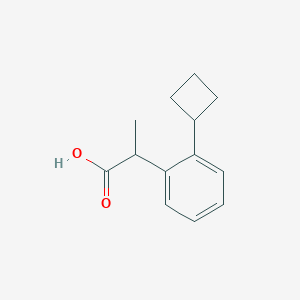
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)
